Array ( [bid] => 16312 ) Buy 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside | 157843-41-9

2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside

Catalog No.
S638919
CAS No.
157843-41-9
M.F
C₁₂H₁₄ClNO₇
M. Wt
319.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside

CAS Number

157843-41-9

Product Name

2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside

IUPAC Name

(2S,3S,4R,5S,6S)-2-(2-chloro-4-nitrophenoxy)-6-methyloxane-3,4,5-triol

Molecular Formula

C₁₂H₁₄ClNO₇

Molecular Weight

319.69 g/mol

InChI

InChI=1S/C12H14ClNO7/c1-5-9(15)10(16)11(17)12(20-5)21-8-3-2-6(14(18)19)4-7(8)13/h2-5,9-12,15-17H,1H3/t5-,9+,10+,11-,12-/m0/s1

InChI Key

QURSGHQPKUXLAD-MOBXTKCLSA-N

SMILES

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O

Synonyms

2-chloro-4-nitrophenyl alpha-L-fucopyranoside, 2-Cl-4-NP-F

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O

Substrate for Alpha-L-Fucosidase (AFU) Activity:

2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside (CNP-AFU) serves as a substrate for the enzyme alpha-L-fucosidase (AFU). AFU is an enzyme responsible for cleaving the alpha-L-fucose glycosidic bond in various glycoconjugates, playing a crucial role in carbohydrate metabolism and cellular processes. CNP-AFU's structure includes a 2-chloro-4-nitrophenyl (CNP) aglycone linked to an alpha-L-fucose sugar unit. []

Advantages of CNP-AFU as a Substrate:

  • Colorimetric Assay: CNP-AFU possesses a nitrophenyl group, which becomes yellow upon cleavage by AFU. This colorimetric change allows for easy and sensitive detection of AFU activity through spectrophotometry. []
  • Specificity: CNP-AFU exhibits high specificity towards AFU, minimizing interference from other glycosidases, making it a valuable tool for selective AFU activity measurement. []
  • Commercial Availability: CNP-AFU is commercially available from various suppliers, facilitating its use in research laboratories. [, ]

Applications of CNP-AFU:

  • Enzyme Kinetic Studies: CNP-AFU is employed in enzyme kinetic studies to determine the kinetic parameters (Km, Vmax) of AFU, providing insights into its catalytic efficiency and substrate affinity. []
  • Screening and Characterization of AFU Inhibitors: The ability of CNP-AFU to report AFU activity enables its use in screening and characterization of AFU inhibitors. These inhibitors hold potential for therapeutic applications in various diseases associated with abnormal AFU activity. []
  • Diagnosis of AFU-related Disorders: CNP-AFU can be used in diagnostic assays for certain AFU-related disorders, such as Fucosidosis, a lysosomal storage disease caused by AFU deficiency. []

2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside is a synthetic compound characterized by the molecular formula C₁₂H₁₄ClNO₇ and a molecular weight of approximately 319.7 g/mol. This compound features a fucopyranoside structure, which is a sugar derivative, and incorporates both a chloro and a nitro group at the 2 and 4 positions of the phenyl ring, respectively. It is typically presented as a white to off-white solid and is soluble in polar solvents such as methanol .

The compound primarily acts as a substrate for alpha-L-fucosidase enzymes, facilitating the hydrolysis of fucosides. In biochemical assays, it undergoes enzymatic cleavage where the fucosidic bond is hydrolyzed, releasing alpha-L-fucose and generating a chromogenic product that can be quantified spectrophotometrically . The reaction can be summarized as follows:

2 Chloro 4 nitrophenyl alpha L fucopyranoside+H2O L fucosidase2 Chloro 4 nitrophenol+ L fucose\text{2 Chloro 4 nitrophenyl alpha L fucopyranoside}+H_2O\xrightarrow{\text{ L fucosidase}}\text{2 Chloro 4 nitrophenol}+\text{ L fucose}

The primary biological activity of 2-chloro-4-nitrophenyl-alpha-L-fucopyranoside lies in its role as a substrate for alpha-L-fucosidase, an enzyme involved in glycoprotein metabolism. Its activity has been utilized in clinical diagnostics to assess enzyme deficiencies in disorders such as fucosidosis. The hydrolysis of this compound releases products that can be measured to determine enzyme activity levels in serum samples .

The synthesis of 2-chloro-4-nitrophenyl-alpha-L-fucopyranoside typically involves the use of ethyl 1-thiofucoside as a glycosyl donor. A notable method includes the following steps:

  • Protection: Protect functional groups on the fucose moiety to prevent undesired reactions.
  • Glycosylation: React ethyl 1-thiofucoside with 2-chloro-4-nitrophenol under acidic conditions to form the desired glycoside.
  • Deprotection: Remove protective groups using HF.pyridine to yield high-purity 2-chloro-4-nitrophenyl-alpha-L-fucopyranoside .

This compound is primarily used in biochemical research and clinical diagnostics. Its applications include:

  • Enzyme assays: As a substrate for alpha-L-fucosidase to evaluate enzyme activity in various biological samples.
  • Research: Investigating metabolic pathways involving fucose and related carbohydrates.
  • Diagnostic tools: Assisting in the diagnosis of lysosomal storage diseases related to fucose metabolism .

Interaction studies involving 2-chloro-4-nitrophenyl-alpha-L-fucopyranoside focus on its enzymatic hydrolysis by alpha-L-fucosidase. These studies help elucidate enzyme kinetics and substrate specificity, providing insights into potential inhibitors or activators that could affect enzyme function . The compound's interactions with other biomolecules may also be explored to understand its role in cellular processes.

Several compounds share structural similarities with 2-chloro-4-nitrophenyl-alpha-L-fucopyranoside, particularly those containing phenolic and carbohydrate moieties. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2-Chloro-4-nitrophenolPhenolic compound with chloro and nitro groupsUsed as an intermediate in dye synthesis
2-Chloro-4-nitrophenyl-6-deoxy-alpha-L-galactopyranosideSimilar fucopyranoside structureContains a galactose moiety instead of fucose
2-Chloro-4-nitrophenyl-alpha-D-fucopyranosideD-isomer of fucopyranosideDifferent stereochemistry may affect biological activity

These compounds are unique due to their specific sugar configurations or functional groups that influence their biological interactions and applications.

Chemoenzymatic synthesis represents a powerful approach for preparing glycoconjugates like CNP-AFU, combining the efficiency of enzymatic catalysis with the versatility of chemical methods. This strategy overcomes the limitations of traditional chemical synthesis by avoiding tedious protecting group manipulations while ensuring high regio- and stereoselectivity during glycan assembly. The synthesis of 2-chloro-4-nitrophenyl-α-L-fucopyranoside demands precise control over both the regioselectivity and stereochemistry of the glycosidic bond formation.

Family 1 glycosyltransferases (GT1s or UGTs) have emerged as valuable catalysts for the regioselective glycosylation of various substrates. These enzymes can form natural product glycosides with exquisite control over regio- and stereoselectivity, making them attractive biotechnological targets for the synthesis of compounds like CNP-AFU. Recent high-performance liquid chromatography screening of 40 diverse UGTs against 32 polyphenols has demonstrated that these enzymes can achieve glycosylation yields of ≥90% in 24 hours for a wide range of substrates.

The regioselectivity of glycosylation reactions represents a significant challenge in the synthesis of complex glycosides. For reactions yielding over 50% product, perfect regioselectivity has been observed in 47% of cases involving polyphenols with two hydroxyl groups and in 30% of cases with polyphenols containing three or more hydroxyl groups. Molecular dynamics simulations of 311 ternary complexes (UGT, UDP-Glc, and glycosyl acceptor) have provided insights into the molecular basis for this regioselectivity, revealing that most UGTs can accommodate acceptors in configurations favorable to the glycosylation of either hydroxyl group.

For the specific synthesis of CNP-AFU, an effective method employing ethyl 1-thiofucoside with a free 2-OH group as the glycosyl donor has been developed. This approach ensures complete stereoselectivity and good overall yield in the preparation of this critical diagnostic substrate. The synthesis pathway for CNP-AFU is represented in Table 1.

Table 1: Key Steps in the Chemoenzymatic Synthesis of CNP-AFU

StepReactionCatalyst/ReagentsYield (%)Stereoselectivity
1Glycosyl donor preparationChemical synthesis75-85N/A
2Glycosidic bond formationEnzymatic catalysis65-75α-selective
3Protecting group removalChemical deprotection85-95N/A
4Product purificationChromatographic methods90-95N/A
5Overall processCombined approach40-50>99% α-selective

Stereochemical Control in Fucopyranoside Derivative Synthesis

The stereoselective synthesis of α-L-fucopyranosides represents a significant challenge in carbohydrate chemistry. For CNP-AFU, achieving complete α-stereoselectivity is essential for its function as a diagnostic substrate. Several strategies have been developed to ensure stereochemical control during the synthesis of fucopyranoside derivatives.

One effective approach utilizes the neighboring group participation effect of protecting groups at the C-2 position to control stereoselectivity. For the synthesis of CNP-AFU, a method employing ethyl 1-thiofucoside with a free 2-OH group as the glycosyl donor has been demonstrated to provide complete stereoselectivity. This approach represents a significant advancement over previous methods that often resulted in anomeric mixtures requiring tedious separation procedures.

Enzymatic approaches offer another powerful strategy for stereochemical control. α-L-fucosidases from the glycoside hydrolase families GH29 and GH95 have been explored for their transfucosylation activity, which can be harnessed for the stereoselective synthesis of fucosylated oligosaccharides. The α-L-fucosidase from Thermotoga maritima (TmαFuc) from the GH29 family has been evolved into an efficient transfucosidase through directed evolution. Similarly, the α-L-fucosidase from Bifidobacterium longum subsp. infantis (BiAfcB, Blon_2336) has been engineered through semi-rational approaches to develop efficient transfucosidases capable of producing various fucosylated oligosaccharides.

A breakthrough in enzymatic fucosylation has been achieved with the discovery of the D224G mutant of α-L-fucosidase (TmAfc0306) from Thermotoga maritima. This mutant exhibits fucosynthase activity, enabling the stereoselective synthesis of fucosylated products. The reaction of pNP-β-D-xylose with β-L-fucosyl azide catalyzed by the D224G mutant results in the formation of two fucosynthase products: α-L-Fuc-(1,4)-β-D-Xyl-pNP (55%) and α-L-Fuc-(1,3)-β-D-Xyl-pNP (45%). Further engineering of this enzyme through directed evolution has yielded mutants with significantly enhanced fucosynthase activity, particularly the N70D mutation, which, in combination with T392S and D224G, provides substantially improved catalytic efficiency.

The stereochemical control in the synthesis of CNP-AFU is particularly critical because the α-configuration of the L-fucopyranoside is essential for its recognition and hydrolysis by α-L-fucosidase enzymes. The mechanism of α-L-fucosidase-catalyzed hydrolysis of CNP-AFU is illustrated in Figure 1, where the enzyme specifically cleaves the α-linkage between the fucose moiety and the 2-chloro-4-nitrophenyl group, releasing the chromogenic 2-chloro-4-nitrophenol for colorimetric detection.

Substrate Engineering for Enhanced α-L-Fucosidase Detection Sensitivity

The design of CNP-AFU as a diagnostic substrate represents a significant advancement in the detection of α-L-fucosidase activity. The strategic incorporation of the 2-chloro-4-nitrophenyl group as the leaving group enables sensitive colorimetric detection of enzymatic activity, making it an ideal substrate for clinical diagnostic applications.

α-L-Fucosidase (AFU) is a lysosomal enzyme that catalyzes the hydrolysis of α-L-fucose from the non-reducing end of glycans. Elevated serum AFU activities have been observed in patients with hepatocellular carcinoma (HCC), making it a valuable biomarker for the early diagnosis of this malignancy. The development of CNP-AFU as a specific substrate for AFU has enabled the establishment of sensitive and specific assays for the detection of this enzyme in clinical samples.

A kinetic rate assay using CNP-AFU as the substrate has been developed for the quantification of serum AFU activity. This assay demonstrates excellent analytical performance characteristics, including linearity up to 300 U/L, good intra-assay precision (CV 0.77-2.6%), and minimal interference from common substances such as ascorbic acid, hemoglobin, and bilirubin. The reference range for serum AFU in healthy adults has been established at 22.8 ± 7.1 U/L, with no significant gender difference observed.

The diagnostic performance of serum AFU in HCC detection has been extensively evaluated. Using an optimal cut-off value of 40.80 U/L for AFU, the assay demonstrates a sensitivity of 72.4%, specificity of 63.8%, and diagnostic accuracy of 66.9%. When combined with other tumor markers such as alpha-fetoprotein (AFP) and thymidine kinase 1 (TK1), the diagnostic performance is significantly enhanced, as shown in Table 2.

Table 2: Diagnostic Performance of Serum AFU and Other Tumor Markers for HCC Detection

ParameterAFUAFPTK1Combination
Optimal cut-off40.80 U/L10.86 μg/L1.92 pmol/L-
Sensitivity (%)72.475.063.885.3
Specificity (%)63.892.083.183.1
Diagnostic accuracy (%)66.985.976.183.9
Youden's index (%)36.267.046.968.4
AUC (95% CI)0.718 (0.662-0.774)0.832 (0.778-0.887)0.773 (0.719-0.827)0.900 (0.863-0.937)

The combined analysis of AFU, AFP, and TK1 improves the sensitivity of HCC diagnosis to 85.3%, with a specificity of 83.1% and a diagnostic accuracy of 83.9%. This multimarker approach represents a significant advancement in the early detection of HCC, potentially improving patient outcomes through earlier intervention.

Recent advances in substrate engineering have focused on enhancing the sensitivity and specificity of AFU detection. The chemical structure of CNP-AFU has been optimized to improve its interaction with the enzyme active site, resulting in enhanced catalytic efficiency. The key physical and chemical properties of CNP-AFU are summarized in Table 3.

Table 3: Physical and Chemical Properties of 2-Chloro-4-nitrophenyl-α-L-fucopyranoside

PropertyValue
Molecular formulaC12H14ClNO7
Molecular weight319.69 g/mol
Physical appearanceWhite to light yellow powder
Purity (HPLC)≥ 98%
Storage temperature+2 to +8 °C
Transport temperatureAmbient
CAS number157843-41-9
Hazard classificationH315-H319-H335 (Skin irritation, eye irritation, respiratory irritation)

The mechanism of action of CNP-AFU involves its hydrolysis by α-L-fucosidase to release fucose and 2-chloro-4-nitrophenol, which can be detected spectrophotometrically. This simple, rapid, and convenient assay can be adapted to automated clinical analyzers for large-scale screening, making it an ideal tool for the early diagnosis of HCC.

The molecular recognition of CNP-Fuc by α-L-fucosidases depends on conserved active site architectures that balance hydrophobic interactions, hydrogen bonding, and steric complementarity. In the GH29 family, which includes both prokaryotic and eukaryotic enzymes, the active site features a deep pocket lined with aromatic residues (e.g., Trp, Tyr) that stabilize the fucose moiety through CH–π interactions [1] [2]. For example, in Lactobacillus casei AlfC (GH29A subfamily), a hydrophobic subsite formed by Phe214 and Trp281 accommodates the methyl group of fucose, while Arg245 forms a hydrogen bond with the endocyclic oxygen of the pyranose ring [1]. These interactions position the α(1,6)-linked fucose for hydrolysis, a specificity exploited in studies of antibody N-glycan defucosylation [1].

Molecular docking studies comparing GH29A and GH29B subfamilies reveal distinct binding modes for CNP-Fuc. In GH29A enzymes like Thermotoga maritima TmFuc, the p-nitrophenol aglycone inserts into a hydrophobic cleft, whereas in GH29B enzymes like Bifidobacterium asteroides BiAfcB, the aglycone faces a solvent-exposed region, reducing binding affinity [2]. This explains the 8.5-fold higher dissociation constant (Kb) for BiAfcB compared to TmFuc [2].

Table 1: Key residues in GH29 α-L-fucosidase active sites influencing CNP-Fuc binding

Enzyme (Subfamily)Catalytic ResiduesHydrophobic ResiduesSubsite FeaturesKb (µM)
TmFuc (GH29A)Asp198, Glu276Phe214, Trp281Aromatic cleft for aglycone0.45 [2]
AlfC (GH29A)Asp224, Glu296Phe220, Trp297GlcNAc-binding subsite [1]0.72 [2]
BiAfcB (GH29B)Asp242, Glu318Val245, Leu310Galactose-adjacent cavity [2]3.84 [2]

Cryo-EM Revelations of Human Lysosomal Fucosidase Complexation

The human lysosomal α-L-fucosidase (FucA1), implicated in the rare disorder fucosidosis, exhibits a homotetrameric quaternary structure resolved at 2.49 Å resolution via cryo-electron microscopy (cryo-EM) [7]. Each monomer contains a (β/α)8 TIM-barrel fold, with the active site located at the C-terminal end of the β-strands. Notably, Asp276 serves as the catalytic acid/base, a departure from the canonical glutamate residue used by most GH29 enzymes [7].

Inhibitor-bound structures reveal that deoxyfuconojirimycin (DFJ) occupies the −1 subsite, forming hydrogen bonds with Asp276 and Asn175. The CNP-Fuc substrate likely binds similarly, with its chloro-nitrophenyl group extending into a shallow groove lined by Tyr230 and Phe278 [7]. Disease-causing mutations (e.g., R281Q) cluster near this groove, disrupting substrate positioning and explaining loss-of-function phenotypes in fucosidosis patients [7].

Comparative Structural Analysis of Prokaryotic vs. Eukaryotic Enzyme-Substrate Complexes

Prokaryotic and eukaryotic α-L-fucosidases exhibit divergent strategies for CNP-Fuc recognition:

Quaternary Structure and Allostery

Prokaryotic enzymes like AlfC function as monomers, relying on flexible loops (residues 140–160) to switch between open (transfucosylation-permissive) and closed (hydrolysis-dominant) conformations [1]. In contrast, eukaryotic FucA1 adopts a rigid tetrameric structure stabilized by intermonomer β-sheet interactions, limiting conformational flexibility but enhancing lysosomal stability [7].

Catalytic Machinery

While both systems employ a conserved aspartate-glutamate pair for catalysis, FucA1 uniquely uses Asn175 to stabilize the oxocarbenium ion intermediate, a role fulfilled by water molecules in prokaryotic homologs [1] [7]. This difference may reflect evolutionary adaptation to broader substrate ranges in lysosomal environments.

Table 2: Structural and functional contrasts between prokaryotic and eukaryotic α-L-fucosidases

FeatureProkaryotic (e.g., AlfC)Eukaryotic (e.g., FucA1)
Quaternary structureMonomericHomotetrameric
Catalytic acid/baseGlutamate (Glu296) [1]Aspartate (Asp276) [7]
Subsite flexibilityOpen/closed loop conformations [1]Rigid active site [7]
Preferred substratesα(1,6)-fucosides (e.g., CNP-Fuc)Diverse α-linkages (broad specificity)

The kinetic characterization of alpha-L-fucosidase isoenzymes reveals significant differences between hepatic and microbial variants when utilizing 2-chloro-4-nitrophenyl-alpha-L-fucopyranoside as a chromogenic substrate [1] [2]. Human lysosomal alpha-L-fucosidase (FucA1), representing the primary hepatic isoenzyme, demonstrates robust catalytic efficiency with distinct Michaelis-Menten parameters compared to microbial counterparts [1].

Hepatic Enzyme Kinetics

Human FucA1 exhibits exceptional catalytic performance with para-nitrophenyl-alpha-L-fucopyranoside, achieving a turnover number (kcat) of 9.96 ± 0.09 s⁻¹ and a Michaelis constant (Km) of 0.41 ± 0.02 millimolar, resulting in a catalytic efficiency (kcat/Km) of 24,000 ± 1,000 s⁻¹M⁻¹ [1]. When tested with fucose-alpha-1,2-galactose, a physiologically relevant substrate, the enzyme displays reduced activity with kcat of 0.74 ± 0.02 s⁻¹ and Km of 1.12 ± 0.08 millimolar, yielding a catalytic efficiency of 660 ± 30 s⁻¹M⁻¹ [1].

Microbial Enzyme Kinetics

Core fucosidase I from Elizabethkingia meningoseptica demonstrates markedly different kinetic behavior with the chromogenic substrate para-nitrophenyl-fucopyranoside, exhibiting kcat of 8.4 ± 0.2 min⁻¹, Km of 0.6 ± 0.05 millimolar, and catalytic efficiency of 13.9 ± 0.4 min⁻¹mM⁻¹ [3]. This microbial enzyme shows enhanced activity toward natural oligosaccharide substrates, with 3-fucosyllactose yielding kcat of 247.1 ± 9.2 min⁻¹ and Lewis X trisaccharide achieving kcat of 1293.2 ± 44.1 min⁻¹ [3].

Comparative Analysis

Enzyme SourceSubstratekcatKm (mM)kcat/Km
Human FucA1 (Hepatic)pNP-α-L-Fuc9.96 ± 0.09 s⁻¹0.41 ± 0.0224,000 ± 1,000 s⁻¹M⁻¹ [1]
Human FucA1 (Hepatic)Fuc-α-1,2-Gal0.74 ± 0.02 s⁻¹1.12 ± 0.08660 ± 30 s⁻¹M⁻¹ [1]
E. meningoseptica cFase I (Microbial)pNP-Fuc8.4 ± 0.2 min⁻¹0.6 ± 0.0513.9 ± 0.4 min⁻¹mM⁻¹ [3]
E. meningoseptica cFase I (Microbial)3-FL247.1 ± 9.2 min⁻¹2.3 ± 0.5106.6 ± 7.6 min⁻¹mM⁻¹ [3]
E. meningoseptica cFase I (Microbial)Lewis X1293.2 ± 44.1 min⁻¹1.3 ± 0.3967.2 ± 78.6 min⁻¹mM⁻¹ [3]

The alpha-L-fucosidase from Thermotoga maritima, another well-characterized microbial variant, demonstrates enhanced transglycosylation activity when engineered with specific mutations (T264A, Y267F, L322P), achieving transglycosylation yields of up to 60% compared to 7% with the wild-type enzyme [4]. This represents a 32-fold increase in the transferase to hydrolytic kinetic ratio while maintaining 60% of overall wild-type enzyme activity [4].

Paenibacillus thiaminolyticus produces two distinct alpha-L-fucosidase isoenzymes (iso1 and iso2) with similar kinetic behavior characterized by substrate inhibition at high concentrations of para-nitrophenyl-alpha-L-fucopyranoside [5]. Despite belonging to different glycosidase families, both isoenzymes exhibit remarkably similar KM and KS values, though alpha-L-fucosidase iso2 achieves nearly twice the enzyme efficiency of iso1 [5].

Allosteric Regulation Patterns in Metagenome-Derived Fucosidases

Metagenome-derived alpha-L-fucosidases exhibit complex allosteric regulation mechanisms that govern their catalytic efficiency and substrate specificity [6] [7]. These regulatory patterns are particularly evident in enzymes isolated from soil metagenomes and gut microbiomes, where environmental selective pressures have shaped sophisticated control mechanisms [6].

Conformational Dynamics and Loop Flexibility

Alpha-L-fucosidase from Lactobacillus casei (AlfC) demonstrates allosteric control through distinct open and closed conformations of an active-site loop [8] [9]. The enzyme creates an aromatic subsite adjacent to the active site that specifically accommodates N-acetylglucosamine in alpha-1,6-linkages [8]. Hydrogen-deuterium exchange mass spectrometry and molecular dynamic simulations reveal that enzymatic activity is controlled by conformational exchange at the active site, with certain mutations shifting the equilibrium toward open conformations to promote transfucosylation over hydrolysis [8] [9].

Structural Basis of Allosteric Communication

The crystal structure of AlfB alpha-L-fucosidase from Lacticaseibacillus paracasei reveals how allosteric networks enable enhanced dynamics and sampling of activation states [10] [11]. The mutation at position 346, located in a loop close to the active site of an adjacent monomer in the protein tetramer, enhances transfucosylation over hydrolysis of fucosyl-alpha-1,3-N-acetylglucosamine [10] [11]. This position serves as an interprotomer allosteric conduit, demonstrating how quaternary structure influences catalytic regulation [10].

Metagenome-Specific Regulatory Features

Seven novel alpha-L-fucosidases identified from soil metagenome libraries exhibit unique regulatory patterns [6]. Six of these enzymes display substrate inhibition, a phenomenon attributed to the simultaneous binding of multiple substrate molecules in the active site, causing loss of correct orientation for hydrolysis [6] [5]. One enzyme (Mfuc6) exhibits unusual sigmoidal kinetics toward para-nitrophenyl-alpha-L-fucopyranoside substrate, suggesting cooperative binding mechanisms not observed in characterized fucosidases [6].

Catalytic Residue Networks

The identification of Asp276 as the genuine acid/base catalyst in human alpha-L-fucosidase represents a significant departure from the canonical glutamate acid/base mechanism [1]. This aspartate residue is conserved across all animal glycoside hydrolase family 29 fucosidases and occupies a position equivalent to acid/base residues in bacterial enzymes [1]. The structural repositioning of the acid/base loop (residues 274-288) closer to the active site compensates for the shorter side-chain length of aspartate compared to glutamate [1].

Regulatory Loop Dynamics

Analysis of core fucosidase I from Elizabethkingia meningoseptica reveals that three acidic residues (Asp-242, Glu-302, and Glu-315) are critical for catalytic activity [3]. The deletion mutant 249Δ265, which removes an extended loop following the catalytic nucleophile, retains catalytic ability with only minor changes in kinetic parameters, indicating that this loop region contributes to substrate specificity rather than essential catalytic function [3].

EnzymeAllosteric FeatureMechanismFunctional Impact
L. casei AlfCActive-site loop conformationsOpen/closed equilibrium [8]Controls transfucosylation vs hydrolysis [8]
L. paracasei AlfBInterprotomer communicationPosition 346 mutation [10]Enhanced transfucosylation efficiency [10]
Soil metagenome Mfuc6Sigmoidal kineticsCooperative binding [6]Altered substrate affinity profile [6]
Human FucA1Acid/base loop positioningAsp276 conservation [1]Species-specific catalytic mechanism [1]

Substrate Inhibition Mechanisms in High-Throughput Assay Systems

Substrate inhibition represents a critical consideration in high-throughput screening applications utilizing 2-chloro-4-nitrophenyl-alpha-L-fucopyranoside and related chromogenic substrates [12] [13]. The phenomenon significantly impacts assay reliability and data interpretation, particularly when monitoring enzymatic activity continuously over extended periods [13].

Mechanistic Basis of Substrate Inhibition

The substrate inhibition observed in alpha-L-fucosidase assays follows a kinetic model involving two distinct binding sites on the enzyme [14]. Analysis of cytochrome P450-catalyzed reactions provides a framework for understanding similar inhibition patterns, where substrates access both inhibitory and catalytic sites simultaneously [14]. The inhibition constant (Ki) values are typically 1.2 to 10-fold greater than the respective substrate affinity constants (KS), indicating that substrates preferentially bind to the catalytic site before occupying the inhibitory site [14].

Quantitative Parameters

Six out of seven metagenome-derived alpha-L-fucosidases exhibit substrate inhibition when tested with para-nitrophenyl-alpha-L-fucopyranoside [6]. The kinetic analysis reveals that enzyme activity is inhibited markedly, ranging from 39 to 97% at excess substrate concentrations [14]. Both Paenibacillus thiaminolyticus isoenzymes (iso1 and iso2) demonstrate substrate inhibition at high concentrations of para-nitrophenyl-alpha-L-fucopyranoside, suggesting this phenomenon is conserved across different enzyme variants [5].

High-Throughput Assay Considerations

Chromogenic substrate assays require careful optimization to minimize substrate inhibition effects [12] [13]. Mathematical models incorporating product inhibition from chromogenic substrates demonstrate significant interference in reactions monitored continuously over extended periods [13]. Bayesian inference methods using Markov-Chain Monte Carlo analysis provide robust approaches for estimating the strength of product inhibition and other uncertainty sources including pipetting error and kinetic rate constants [13].

Concentration-Dependent Effects

The degree of enzyme inhibition depends critically on substrate concentration, typically becoming significant when concentrations exceed the inhibition constant [14]. For alpha-L-fucosidases, this threshold varies between enzyme variants, with soil metagenome-derived enzymes showing particular sensitivity to substrate excess [6]. High-throughput screening protocols must account for these concentration effects to ensure accurate assessment of inhibitor potencies [12] [15].

Assay Design Optimization

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods provide superior resolution for substrate inhibition studies compared to traditional colorimetric approaches [12]. The methodology allows simultaneous monitoring of multiple reaction products while maintaining quantitative linearity over two orders of magnitude [12]. This approach proves particularly valuable for fucosidase assays where both hydrolytic and transglycosylation products must be monitored [12].

ParameterTypical RangeImpact on AssayOptimization Strategy
Ki/KS ratio1.2-10 fold [14]Moderate to severe inhibitionSubstrate concentration below Ki [14]
Inhibition percentage39-97% [14]Significant activity lossKinetic modeling approach [13]
Assay durationExtended monitoringProduct accumulation effects [13]Mathematical correction models [13]
Detection methodUPLC-MS/MSEnhanced specificity [12]Multi-product monitoring [12]

Product Inhibition Considerations

The chromogenic product 2-chloro-4-nitrophenol released from 2-chloro-4-nitrophenyl-alpha-L-fucopyranoside can exhibit competitive inhibition with the target enzyme [13]. This product inhibition compounds the substrate inhibition effects, creating complex kinetic profiles that require sophisticated mathematical modeling for accurate interpretation [13]. The phenomenon becomes particularly problematic in high-throughput formats where reaction volumes are minimized and product concentrations can rapidly accumulate to inhibitory levels [13].

XLogP3

0.7

Wikipedia

2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside

Dates

Last modified: 08-15-2023

Explore Compound Types